molecular formula C19H19NO4 B6120098 methyl 2-(benzoylamino)-3-(2-ethoxyphenyl)acrylate

methyl 2-(benzoylamino)-3-(2-ethoxyphenyl)acrylate

Cat. No. B6120098
M. Wt: 325.4 g/mol
InChI Key: LDMHQPMKLQBDAN-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzoylamino)-3-(2-ethoxyphenyl)acrylate is a chemical compound that has been widely studied for its potential applications in various fields. It is also known as ethyl 2-(benzoylamino)-3-(2-ethoxyphenyl)acrylate or simply as BEA. This compound belongs to the family of acrylates and has a molecular formula of C20H21NO4. In

Scientific Research Applications

BEA has been studied extensively for its potential applications in various fields such as drug discovery, materials science, and organic synthesis. In drug discovery, BEA has been found to exhibit anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In materials science, BEA has been used as a monomer for the synthesis of polymers with potential applications in drug delivery and tissue engineering. In organic synthesis, BEA has been used as a building block for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of BEA is not fully understood. However, studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, BEA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BEA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, BEA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. However, further studies are needed to understand the exact mechanisms of these effects.

Advantages and Limitations for Lab Experiments

BEA has several advantages as a research tool. It is readily available and can be synthesized using a simple and efficient method. It has also been found to exhibit various biological activities, making it a versatile compound for research. However, there are also limitations to its use. BEA is a relatively new compound, and its biological activities are not fully understood. Further studies are needed to elucidate its mechanisms of action and potential applications.

Future Directions

There are several future directions for research on BEA. One area of interest is its potential applications in drug discovery. BEA has been found to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. Another area of interest is its use as a monomer for the synthesis of polymers with potential applications in drug delivery and tissue engineering. Further studies are also needed to understand the exact mechanisms of its biological activities and its potential limitations as a research tool.
In conclusion, BEA is a chemical compound that has been widely studied for its potential applications in various fields. Its synthesis method has been found to be efficient and reproducible. It has been shown to exhibit various biological activities, making it a versatile compound for research. However, further studies are needed to understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of BEA involves the reaction of ethyl 2-(2-ethoxyphenyl)-3-oxobutanoate with benzoyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure BEA. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.

properties

IUPAC Name

methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-24-17-12-8-7-11-15(17)13-16(19(22)23-2)20-18(21)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,20,21)/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMHQPMKLQBDAN-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C(=O)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(\C(=O)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate

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